molecular formula C8H12O B15137461 (3E,5E)-Octadien-2-one-13C2

(3E,5E)-Octadien-2-one-13C2

Cat. No.: B15137461
M. Wt: 126.17 g/mol
InChI Key: LWRKMRFJEUFXIB-ZWPTUIBJSA-N
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Description

(3E,5E)-Octadien-2-one-13C2 is a synthetic organic compound characterized by the presence of two conjugated double bonds and a carbonyl group. The compound is isotopically labeled with carbon-13 at specific positions, making it useful for various scientific studies, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-Octadien-2-one-13C2 typically involves the use of isotopically labeled precursors. One common method is the palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like dimethylformamide or toluene, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-Octadien-2-one-13C2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(3E,5E)-Octadien-2-one-13C2 has several applications in scientific research:

    Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.

    Biology: Employed in metabolic labeling studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E,5E)-Octadien-2-one-13C2 involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E,5E)-Octadien-2-one-13C2 is unique due to its isotopic labeling, which allows for detailed studies of its behavior in various chemical and biological systems. This labeling provides insights into reaction mechanisms and metabolic pathways that are not easily obtainable with non-labeled compounds.

Properties

Molecular Formula

C8H12O

Molecular Weight

126.17 g/mol

IUPAC Name

(3E,5E)-(2,3-13C2)octa-3,5-dien-2-one

InChI

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+/i7+1,8+1

InChI Key

LWRKMRFJEUFXIB-ZWPTUIBJSA-N

Isomeric SMILES

CC/C=C/C=[13CH]/[13C](=O)C

Canonical SMILES

CCC=CC=CC(=O)C

Origin of Product

United States

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